![molecular formula C10H16Cl2N2O B2864061 [1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride CAS No. 1402232-65-8](/img/structure/B2864061.png)
[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride” is a chemical compound with the IUPAC name (6-methoxypyridin-2-yl)methanamine dihydrochloride . The compound is stored at a temperature of 4 degrees Celsius .
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. The compound is stored at a temperature of 4 degrees Celsius and is in liquid form .Molecular Structure Analysis
The InChI code for “[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride” is1S/C7H10N2O.2ClH/c1-10-7-4-2-3-6(5-8)9-7;;/h2-4H,5,8H2,1H3;2*1H . The molecular weight of the related compound, [1- (6-methoxypyridin-2-yl)cyclopropyl]methanamine, is 178.23 . Physical And Chemical Properties Analysis
“[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride” has a molecular weight of 178.23 . The compound is stored at a temperature of 4 degrees Celsius . The related compound, cyclopropyl (6-methoxypyridin-2-yl)methanamine, is in liquid form .Aplicaciones Científicas De Investigación
Life Sciences: Drug Discovery and Pharmacological Studies
This compound has potential applications in the field of life sciences, particularly in drug discovery. It can be used as a building block in the synthesis of various pharmacologically active molecules. Its structure could be pivotal in the development of new therapeutic agents, especially due to the presence of the cyclopropyl group, which is known for its ability to improve pharmacokinetic properties .
Material Science: Organic Synthesis of Functional Materials
In material science, this compound can contribute to the synthesis of new organic materials. Its methoxypyridine moiety can interact with various substrates, leading to materials with potential applications in organic electronics or as part of novel catalyst systems .
Chemical Synthesis: Intermediate for Complex Molecules
As an intermediate in chemical synthesis, “[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride” can be utilized to construct complex molecules. Its reactivity can be harnessed to form bonds with other organic fragments, aiding in the creation of diverse chemical entities for further research and development .
Chromatography: Analytical Standard
This compound can serve as an analytical standard in chromatographic methods. Due to its unique structure, it can be used to calibrate instruments or as a reference compound in the qualitative and quantitative analysis of similar substances .
Analytical Research: Method Development
In analytical research, the compound can be used for method development, particularly in the validation of analytical techniques. Its stability and distinct chemical properties make it suitable for testing the efficacy of various analytical procedures .
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The compound’s structure suggests it could be valuable in ADME studies to understand its behavior within biological systems. This includes investigating its absorption rate, distribution within the body, metabolic pathways, and excretion processes, which are crucial for drug development .
Safety and Hazards
Propiedades
IUPAC Name |
[1-(6-methoxypyridin-2-yl)cyclopropyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-13-9-4-2-3-8(12-9)10(7-11)5-6-10;;/h2-4H,5-7,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVXJHQCQYDQRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2(CC2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

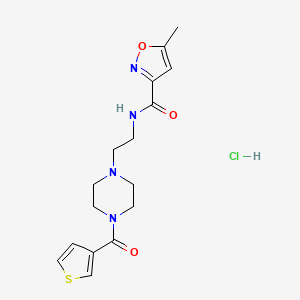
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2863982.png)
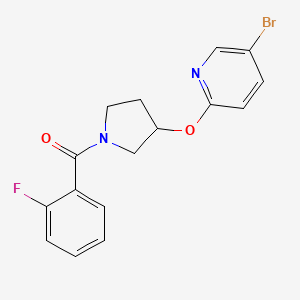
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2863986.png)
![2-Amino-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2863987.png)
![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-yl-2,3-dihydroindene-1-carboxylic acid](/img/structure/B2863988.png)

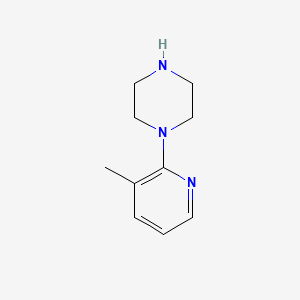
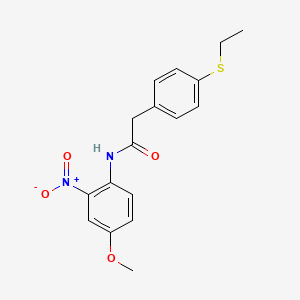

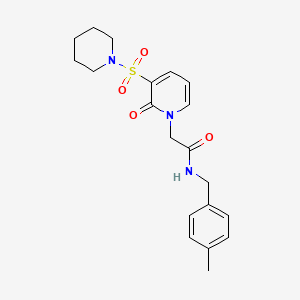
![N-(2-cyano-3-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2863998.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2864000.png)
![5-(2-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2864001.png)